molecular formula C15H21N5O3 B2850891 3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-59-1

3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2850891
CAS No.: 887462-59-1
M. Wt: 319.365
InChI Key: HYWQHKVYIMWYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant compounds and are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA .


Molecular Structure Analysis

The molecule seems to contain an imidazo[2,1-f]purine core, which is a type of purine. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of purine derivatives include their solubility in water, their melting points, and their reactivity with various reagents .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

  • Novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These compounds showed a spectrum of receptor activities, with some identified as potent ligands for the 5-HT1A, 5-HT7 receptors, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors. Docking studies indicated the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 (Zagórska et al., 2015).

Synthesis and Biological Activity

  • The synthesis and evaluation of imidazo[2,1-f]purine-2,4-dione derivatives have revealed compounds with significant 5-HT(1A) receptor ligand potential. Preclinical studies highlighted compounds with anxiolytic-like activity and antidepressant-like effects in animal models, suggesting a promising avenue for future research in developing new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).

Antiviral and Antihypertensive Activities

  • The condensation of diethylacetal of dimethylformamide with amino compounds has led to derivatives of polymethylenehypoxanthines, which are precursors to compounds with studied antiviral and antihypertensive activities. This research highlights the broad spectrum of potential pharmacological applications for purine derivatives (Nilov et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is being used. For example, many purine derivatives act as inhibitors or substrates for various enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its biological or chemical activity. If it shows promising activity in a certain area, such as medicinal chemistry, then future research could focus on optimizing its activity, studying its mechanism of action, or developing methods for its synthesis .

Properties

IUPAC Name

2-(2-ethoxyethyl)-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-5-18-10(3)9-20-11-12(16-14(18)20)17(4)15(22)19(13(11)21)7-8-23-6-2/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWQHKVYIMWYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.